4-Amino-N,N,3-trimethylbenzamide hydrochloride

Description

BenchChem offers high-quality 4-Amino-N,N,3-trimethylbenzamide hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-Amino-N,N,3-trimethylbenzamide hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

4-amino-N,N,3-trimethylbenzamide;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14N2O.ClH/c1-7-6-8(4-5-9(7)11)10(13)12(2)3;/h4-6H,11H2,1-3H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LZJGOHRPKUPTJY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)C(=O)N(C)C)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15ClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

214.69 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

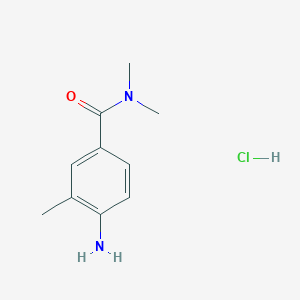

4-Amino-N,N,3-trimethylbenzamide hydrochloride chemical structure

An In-Depth Technical Guide to 4-Amino-N,N,3-trimethylbenzamide Hydrochloride: A Versatile Scaffold for Chemical and Pharmaceutical Research

Executive Summary

4-Amino-N,N,3-trimethylbenzamide hydrochloride is a substituted aromatic amide that, while not possessing significant intrinsic biological activity, serves as a crucial chemical intermediate in the fields of medicinal chemistry and materials science. Its molecular architecture, featuring a reactive primary aromatic amine, a stable tertiary amide, and specific methyl substitutions on the benzene ring, presents a versatile platform for the synthesis of more complex, high-value molecules. This guide provides a comprehensive technical overview for researchers and drug development professionals, detailing the compound's physicochemical properties, a robust synthetic pathway with step-by-step protocols, analytical characterization methods, and prospective applications. The focus is on its utility as a foundational building block, enabling the exploration of novel chemical space in the pursuit of new therapeutic agents and functional materials.

Molecular Identity and Physicochemical Properties

The structural foundation of 4-Amino-N,N,3-trimethylbenzamide hydrochloride is a benzamide core. The key features are an amino group at position 4, a dimethylamide group attached to the carbonyl carbon, and a methyl group at position 3 of the benzene ring. The hydrochloride salt form enhances the compound's stability and aqueous solubility, making it more amenable to handling and downstream reactions.

Caption: 2D Structure of 4-Amino-N,N,3-trimethylbenzamide Hydrochloride.

Table 1: Physicochemical and Identity Data

| Property | Value | Source |

| IUPAC Name | 4-amino-N,N,3-trimethylbenzamide hydrochloride | - |

| CAS Number | 76765-68-9 (for free base) | [1] |

| Molecular Formula | C₁₀H₁₅ClN₂O | [1] |

| Molecular Weight | 214.70 g/mol | Calculated |

| Free Base MW | 178.23 g/mol | [1] |

| Appearance | White to off-white solid (predicted) | - |

| Solubility | Soluble in water, methanol; sparingly soluble in polar aprotic solvents (predicted) | - |

Synthesis and Purification

The synthesis of 4-Amino-N,N,3-trimethylbenzamide hydrochloride is a multi-step process that can be logically designed from commercially available starting materials. The causality behind this proposed pathway lies in strategically installing the functional groups while protecting or masking others. The chosen route involves nitration, amidation, reduction, and salt formation, which is a robust and scalable approach in synthetic organic chemistry.

Sources

An In-depth Technical Guide to the Multifaceted Mechanism of Action of AM404, the Active Metabolite of Acetaminophen

For Researchers, Scientists, and Drug Development Professionals

Abstract

For decades, the precise mechanism of action of paracetamol (acetaminophen), one of the most widely used analgesics and antipyretics, remained a subject of intense scientific debate. It is now increasingly evident that its therapeutic effects are largely mediated by its active metabolite, N-(4-hydroxyphenyl)-arachidonamide, commonly known as AM404. This technical guide provides a comprehensive exploration of the complex and multifaceted mechanism of action of AM404. Moving beyond a singular pathway, we will delve into the intricate interplay of its interactions with the endocannabinoid system, transient receptor potential vanilloid 1 (TRPV1) channels, cyclooxygenase (COX) enzymes, and voltage-gated sodium channels. This guide is intended for researchers, scientists, and drug development professionals seeking a detailed understanding of this critical molecule, which holds significant potential for novel therapeutic strategies.

Introduction: The Emergence of AM404 as a Key Player in Analgesia

Paracetamol, while a household name for pain and fever relief, has long presented a mechanistic puzzle.[1][2] Unlike nonsteroidal anti-inflammatory drugs (NSAIDs), its anti-inflammatory effects are weak.[1] The discovery that paracetamol undergoes deacetylation in the liver to p-aminophenol, which then conjugates with arachidonic acid in the brain via fatty acid amide hydrolase (FAAH) to form AM404, was a pivotal moment in understanding its pharmacology.[1][2][3] This central conversion highlights that paracetamol acts as a prodrug, with AM404 being the primary bioactive compound responsible for its analgesic properties.[2]

The Endocannabinoid System: A Primary Target

AM404's initial characterization was as an inhibitor of anandamide (AEA) reuptake.[4][5] Anandamide is an endogenous cannabinoid neurotransmitter that plays a crucial role in pain modulation, mood, and memory. By blocking the anandamide membrane transporter (AMT), AM404 increases the synaptic concentration of AEA, thereby potentiating its effects at cannabinoid receptors.[3][4][5][6]

Indirect Cannabinoid Receptor Activation

AM404 itself is a weak agonist of both CB1 and CB2 cannabinoid receptors.[1][4][5] Its primary contribution to endocannabinoid signaling is the elevation of anandamide levels.[4][7] This indirect activation of CB1 receptors in the central nervous system is a key contributor to its analgesic effects.[5][7]

Experimental Protocol: In Vitro Anandamide Uptake Inhibition Assay

This protocol outlines a method to determine the inhibitory effect of a compound like AM404 on anandamide uptake in a neuronal cell line.

Materials:

-

Neuronal cell line (e.g., SH-SY5Y)

-

[³H]-Anandamide (radiolabeled)

-

Test compound (AM404)

-

Cell culture medium

-

Phosphate-buffered saline (PBS)

-

Scintillation cocktail

-

Scintillation counter

Procedure:

-

Cell Culture: Plate neuronal cells in a 24-well plate and grow to confluence.

-

Pre-incubation: Wash the cells with PBS and pre-incubate with varying concentrations of AM404 for 15 minutes at 37°C.

-

Initiate Uptake: Add [³H]-Anandamide to each well and incubate for a short period (e.g., 5-10 minutes) at 37°C.

-

Terminate Uptake: Rapidly wash the cells three times with ice-cold PBS to remove extracellular [³H]-Anandamide.

-

Cell Lysis: Lyse the cells with a suitable lysis buffer.

-

Quantification: Transfer the cell lysate to scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

-

Data Analysis: Determine the concentration of AM404 that inhibits 50% of anandamide uptake (IC₅₀) by plotting the percentage of inhibition against the log concentration of AM404.

The Vanilloid System: A Nociceptive and Antinociceptive Duality

AM404 is a potent agonist of the Transient Receptor Potential Vanilloid 1 (TRPV1), also known as the capsaicin receptor.[3][4][5] TRPV1 is an ion channel primarily expressed in sensory neurons and is involved in the detection and transduction of noxious stimuli, including heat and inflammatory mediators.[7]

Central vs. Peripheral TRPV1 Activation

The role of TRPV1 activation by AM404 is location-dependent. In the periphery, activation of TRPV1 can lead to a sensation of pain and neurogenic inflammation.[2] However, within the central nervous system, particularly in the brain and spinal cord, supraspinal TRPV1 activation by AM404 induces antinociception.[2][8] This central activation is thought to be a significant contributor to the analgesic effects of paracetamol.[2] Furthermore, the anticonvulsant effects of AM404 are also mediated through TRPV1 activation.[4]

Signaling Pathway: AM404-Mediated Central Analgesia

Caption: Central mechanism of AM404 leading to analgesia.[2]

Cyclooxygenase Inhibition: A Modulatory Role

AM404 exhibits weak inhibitory activity against cyclooxygenase-1 (COX-1) and COX-2 enzymes.[4] This is consistent with the modest anti-inflammatory properties of paracetamol. However, studies have shown that AM404 can prevent prostaglandin synthesis in activated microglia, the resident immune cells of the central nervous system.[3][9] This suggests that even weak COX inhibition within the CNS may contribute to its antipyretic and analgesic effects by reducing the production of pro-inflammatory prostaglandins.[3][9]

| Enzyme | AM404 Activity | Implication |

| COX-1 | Weak Inhibitor[4] | Contributes to mild anti-inflammatory effects. |

| COX-2 | Weak Inhibitor[4] | Reduces prostaglandin synthesis in the CNS, contributing to analgesia and antipyresis.[3][9] |

Voltage-Gated Sodium Channel Inhibition: A Peripheral Contribution

Recent evidence has revealed a novel and potent mechanism of action for AM404: the inhibition of voltage-gated sodium channels (Nav), specifically Nav1.7 and Nav1.8, in peripheral sensory neurons.[4] These channels are critical for the initiation and propagation of action potentials in nociceptive pathways. The potent inhibition of these channels by AM404 at nanomolar concentrations suggests a significant role in its peripheral analgesic effects.[4] This finding helps to explain the localized pain relief observed when AM404 is administered peripherally.[4]

Experimental Workflow: Patch-Clamp Electrophysiology for Nav Channel Inhibition

Caption: Workflow for assessing Naᵥ channel inhibition by AM404.

Summary of AM404's Multifaceted Mechanism of Action

The mechanism of action of AM404 is not a single, linear pathway but rather a convergence of multiple pharmacological activities that collectively contribute to its therapeutic effects.

| Mechanism | Target | Primary Effect | Therapeutic Relevance |

| Endocannabinoid System Modulation | Anandamide Transporter (AMT) | Inhibition of anandamide reuptake, increasing synaptic AEA levels.[4][5][6] | Analgesia, potential mood-related effects.[7][10] |

| Vanilloid System Activation | TRPV1 Receptors | Agonism, leading to central antinociception.[2][4] | Analgesia, anticonvulsant effects.[4] |

| Cyclooxygenase Inhibition | COX-1 and COX-2 | Weak inhibition, reducing prostaglandin synthesis in the CNS.[3][4][9] | Antipyresis, mild anti-inflammatory effects. |

| Sodium Channel Inhibition | Nav1.7 and Nav1.8 | Potent inhibition in peripheral sensory neurons.[4] | Peripheral analgesia. |

Conclusion and Future Directions

AM404 stands as a compelling example of a single molecule with a rich and diverse pharmacology. Its ability to modulate multiple pain and inflammatory pathways underscores its efficacy as the active metabolite of paracetamol. A thorough understanding of its multifaceted mechanism of action is crucial for the rational design of novel analgesics with improved efficacy and safety profiles. Future research should focus on further elucidating the downstream signaling cascades initiated by AM404 at its various targets and exploring the therapeutic potential of targeting these pathways for the management of a broader range of pathological conditions.

References

-

AM404 - Wikipedia. (n.d.). Retrieved January 20, 2026, from [Link]

-

Paracetamol - Wikipedia. (n.d.). Retrieved January 20, 2026, from [Link]

-

AM404 – Knowledge and References - Taylor & Francis. (n.d.). Retrieved January 20, 2026, from [Link]

-

An Updated Review on the Metabolite (AM404)-Mediated Central Mechanism of Action of Paracetamol (Acetaminophen): Experimental Evidence and Potential Clinical Impact. (2023). Journal of Pain Research, 16, 1239–1251. [Link]

-

Costa, B., Siniscalco, D., Trovato, A. E., Comelli, F., Giagnoni, G., & Maione, S. (2006). AM404, an inhibitor of anandamide uptake, prevents pain behaviour and modulates cytokine and apoptotic pathways in a rat model of neuropathic pain. British Journal of Pharmacology, 148(7), 1022–1032. [Link]

-

de Faria, F. C., de Oliveira, A. C. P., Dos Santos, L. M., & de Oliveira, A. C. (2017). AM404, paracetamol metabolite, prevents prostaglandin synthesis in activated microglia by inhibiting COX activity. Journal of Neuroinflammation, 14(1), 248. [Link]

-

Solinas, M., Scherma, M., Tanda, G., Wertheim, C. E., Fratta, W., & Goldberg, S. R. (2013). The anandamide transport inhibitor AM404 reduces the rewarding effects of nicotine and nicotine-induced dopamine elevations in the nucleus accumbens shell in rats. British Journal of Pharmacology, 168(3), 738–749. [Link]

-

Trezza, V., & Campolongo, P. (2013). The endocannabinoid transport inhibitor AM404 differentially modulates recognition memory in rats depending on environmental aversiveness. Frontiers in Behavioral Neuroscience, 7, 23. [Link]

-

Costa, B., Siniscalco, D., Trovato, A. E., Comelli, F., Giagnoni, G., & Maione, S. (2006). AM404, an inhibitor of anandamide uptake, prevents pain behaviour and modulates cytokine and apoptotic pathways in a rat model of neuropathic pain. British Journal of Pharmacology, 148(7), 1022–1032. [Link]

-

Zygmunt, P. M., Chuang, H., Movahed, P., Julius, D., & Högestätt, E. D. (2000). The anandamide transport inhibitor AM404 activates vanilloid receptors. European Journal of Pharmacology, 396(1), 39–42. [Link]

-

de Faria, F. C., de Oliveira, A. C. P., Dos Santos, L. M., & de Oliveira, A. C. (2017). AM404, paracetamol metabolite, prevents prostaglandin synthesis in activated microglia by inhibiting COX activity. Journal of Neuroinflammation, 14(1), 248. [Link]

Sources

- 1. Paracetamol - Wikipedia [en.wikipedia.org]

- 2. An Updated Review on the Metabolite (AM404)-Mediated Central Mechanism of Action of Paracetamol (Acetaminophen): Experimental Evidence and Potential Clinical Impact - PMC [pmc.ncbi.nlm.nih.gov]

- 3. AM404, paracetamol metabolite, prevents prostaglandin synthesis in activated microglia by inhibiting COX activity - PMC [pmc.ncbi.nlm.nih.gov]

- 4. AM404 - Wikipedia [en.wikipedia.org]

- 5. taylorandfrancis.com [taylorandfrancis.com]

- 6. The anandamide transport inhibitor AM404 reduces the rewarding effects of nicotine and nicotine-induced dopamine elevations in the nucleus accumbens shell in rats - PMC [pmc.ncbi.nlm.nih.gov]

- 7. AM404, an inhibitor of anandamide uptake, prevents pain behaviour and modulates cytokine and apoptotic pathways in a rat model of neuropathic pain - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. AM404, paracetamol metabolite, prevents prostaglandin synthesis in activated microglia by inhibiting COX activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. The endocannabinoid transport inhibitor AM404 differentially modulates recognition memory in rats depending on environmental aversiveness - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 4-Amino-N,N,3-trimethylbenzamide Hydrochloride: A Versatile Scaffold in Chemical Biology and Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Abstract

Substituted benzamides represent a cornerstone in medicinal chemistry, forming the structural basis for a wide array of therapeutic agents.[1] This technical guide provides a comprehensive exploration of 4-Amino-N,N,3-trimethylbenzamide hydrochloride, a member of this versatile chemical class. While specific literature on this particular hydrochloride salt is nascent, this document synthesizes available data on the parent compound and its structural analogs to offer field-proven insights for its application in research and development. We will delve into its chemical identity, plausible synthetic routes, anticipated physicochemical properties, and the broad pharmacological potential suggested by related structures. This guide is intended to serve as a foundational resource for researchers looking to explore the utility of this compound in their own investigations.

Introduction and Chemical Identity

4-Amino-N,N,3-trimethylbenzamide is a substituted aromatic amide with the chemical formula C₁₀H₁₄N₂O and a molecular weight of 178.23 g/mol .[2][3] The hydrochloride salt is formed by the protonation of the primary amino group, enhancing its solubility in aqueous media, a common strategy in drug development to improve bioavailability.

The core structure features a benzamide moiety with several key substitutions that are expected to influence its biological activity:

-

An amino group at the 4-position.

-

Two methyl groups on the amide nitrogen (N,N-dimethyl).

-

A methyl group on the benzene ring at the 3-position.

These features make it a valuable scaffold for further chemical modification and investigation into its structure-activity relationships (SAR).

Table 1: Chemical Identity of 4-Amino-N,N,3-trimethylbenzamide

| Property | Value | Source(s) |

| CAS Number | 953739-92-9 | [2] |

| Molecular Formula | C₁₀H₁₄N₂O | [2][3] |

| Molecular Weight | 178.23 g/mol | [2][3] |

Synthesis and Purification

Proposed Synthetic Pathway

A logical synthetic strategy would involve the amidation of a 3-methyl-4-nitrobenzoyl chloride precursor with dimethylamine, followed by the reduction of the nitro group to an amine, and finally, conversion to the hydrochloride salt.

Diagram 1: Proposed Synthesis of 4-Amino-N,N,3-trimethylbenzamide Hydrochloride

Caption: A plausible three-step synthesis of 4-Amino-N,N,3-trimethylbenzamide hydrochloride.

Experimental Protocol: A Generalized Approach

The following protocol is a generalized procedure based on the synthesis of structurally similar compounds and should be optimized for the specific target molecule.[4][6]

Step 1: Synthesis of N,N,3-trimethyl-4-nitrobenzamide

-

Dissolve 3-methyl-4-nitrobenzoyl chloride (1.0 eq) in an anhydrous aprotic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF) under an inert atmosphere (e.g., nitrogen or argon).

-

Cool the solution to 0 °C in an ice bath.

-

Add a non-nucleophilic base, such as triethylamine (1.2 eq), to the solution.

-

Slowly add dimethylamine (1.2 eq, e.g., as a 2M solution in THF) dropwise to the stirred solution.

-

Allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction with water and transfer the mixture to a separatory funnel.

-

Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

Step 2: Synthesis of 4-Amino-N,N,3-trimethylbenzamide

-

Dissolve the crude N,N,3-trimethyl-4-nitrobenzamide from the previous step in a suitable solvent such as ethanol or methanol.

-

Add a reducing agent. A common method is catalytic hydrogenation using 5-10% palladium on carbon (Pd/C) under a hydrogen atmosphere.[6] Alternatively, chemical reduction using iron powder in the presence of a catalytic amount of hydrochloric acid can be employed.

-

Monitor the reaction by TLC until the starting material is consumed.

-

Upon completion, if using catalytic hydrogenation, filter the reaction mixture through celite to remove the catalyst. If using chemical reduction, neutralize the mixture and extract the product.

-

Remove the solvent under reduced pressure to obtain the crude 4-Amino-N,N,3-trimethylbenzamide.

Step 3: Preparation of 4-Amino-N,N,3-trimethylbenzamide Hydrochloride

-

Dissolve the crude 4-Amino-N,N,3-trimethylbenzamide in a minimal amount of a suitable anhydrous solvent (e.g., diethyl ether or ethyl acetate).

-

Slowly add a solution of hydrochloric acid in an inert solvent (e.g., 2M HCl in diethyl ether) dropwise with stirring.

-

The hydrochloride salt should precipitate out of the solution.

-

Collect the solid by filtration, wash with a small amount of cold solvent, and dry under vacuum.

Purification and Characterization

Purification of the intermediate and final products can be achieved by standard laboratory techniques such as recrystallization or flash column chromatography.[4] Comprehensive characterization should be performed using a combination of analytical techniques to confirm the identity and purity of the synthesized compound.

Table 2: Recommended Analytical Techniques for Characterization

| Technique | Purpose |

| ¹H and ¹³C NMR | Structural elucidation and confirmation. |

| LC-MS | Confirmation of molecular weight and assessment of purity. |

| HPLC | Quantification of purity. |

| FT-IR | Identification of key functional groups (e.g., C=O, N-H). |

Potential Pharmacological Activity and Applications

While the specific biological activity of 4-Amino-N,N,3-trimethylbenzamide hydrochloride has not been extensively documented, the broader class of substituted benzamides is known for a wide range of pharmacological effects.[1] This suggests that the title compound could be a valuable candidate for screening in various therapeutic areas.

Anticonvulsant Activity

Several 3- and 4-aminobenzamide derivatives have been investigated for their anticonvulsant properties.[6][7] For instance, 4-amino-N-(alpha-methylbenzyl)benzamide has shown a pharmacological profile similar to that of phenobarbital.[7] The structural similarities suggest that 4-Amino-N,N,3-trimethylbenzamide hydrochloride could be a candidate for investigation in models of epilepsy and other seizure disorders.

Antimicrobial and Antifungal Activity

Substituted benzamides have demonstrated potential as antimicrobial and antifungal agents.[8][9][10] The efficacy of these compounds is often dependent on the nature and position of the substituents on the benzamide scaffold. Therefore, screening 4-Amino-N,N,3-trimethylbenzamide hydrochloride against a panel of bacterial and fungal strains could reveal novel antimicrobial properties.

Other Potential Applications

The versatility of the benzamide scaffold has led to its exploration in a multitude of other therapeutic areas, including:

-

Anticancer agents [1]

-

Antipsychotics [1]

-

Cholesteryl ester transfer protein (CETP) inhibitors for cardiovascular disease[11]

-

Dipeptidyl peptidase-IV (DPP-IV) inhibitors for diabetes[12]

Given this broad range of activities, 4-Amino-N,N,3-trimethylbenzamide hydrochloride serves as an attractive starting point for the development of new therapeutic agents.

Safety and Handling

While a specific safety data sheet (SDS) for 4-Amino-N,N,3-trimethylbenzamide hydrochloride is not widely available, general precautions for handling substituted benzamides should be followed. Many compounds in this class are classified as irritants and may be harmful if swallowed or inhaled.[15][16]

General Safety Precautions:

-

Work in a well-ventilated area or a fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

-

Avoid inhalation of dust and contact with skin and eyes.

-

In case of contact, rinse the affected area thoroughly with water.

-

Consult the SDS for any known specific hazards.

Conclusion

4-Amino-N,N,3-trimethylbenzamide hydrochloride is a promising, yet underexplored, chemical entity. Its structural relationship to a wide range of biologically active benzamides suggests significant potential for applications in drug discovery and development. This guide provides a foundational framework for its synthesis, characterization, and potential pharmacological evaluation. Further research into the specific properties and activities of this compound is warranted and could lead to the development of novel therapeutic agents.

References

-

Synthesis and Biological Activity of Benzamides Substituted with Pyridine-Linked 1,2,4-Oxadiazole - MDPI. (2020). Retrieved from [Link]

-

Synthesis and Biological Activity of Benzamides Substituted with Pyridine-Linked 1,2,4-Oxadiazole - PubMed. (2020). Retrieved from [Link]

-

Synthesis, Biological Evaluation, and Molecular Modeling Study of Substituted Benzyl Benzamides as CETP Inhibitors - PubMed. (n.d.). Retrieved from [Link]

- SYNTHESIS AND ANTIMICROBIAL ACTIVITY OF NOVEL 4- AMINO BENZAMIDE DERIVED 1,2,3 - TRIAZOLE LINKED PYRAZOLINES. (2019). Rasayan J. Chem., 12(4), 2260-2266.

- MATERIAL SAFETY DATA SHEET. (n.d.).

- SAFETY DATA SHEET. (2010).

- EP0213572B1 - 3-and 4-amino-n(alkyl phenyl) benzamide compounds and composition containing same as anticonvulsant drugs - Google Patents. (n.d.).

-

[Article] Discovery of novel 4-aminobenzamide derivatives as small molecule CBX2 inhibitors : r/Scholar - Reddit. (2026). Retrieved from [Link]

-

4-Aminobenzamide, C7H8N2O, 2835-68-9, Para Amino Benzamide; P-Aminobenzoic Acid Amide - Mallak Specialties Pvt Ltd. (n.d.). Retrieved from [Link]

-

Pharmacological Effects of Enantiomers of 4-amino-N-(alpha-methylbenzyl)benzamide, a Chemically Novel Anticonvulsant - PubMed. (n.d.). Retrieved from [Link]

-

Discovery of novel 4-aminobenzamide derivatives as small molecule CBX2 inhibitors | Request PDF - ResearchGate. (2026). Retrieved from [Link]

-

Novel N-substituted aminobenzamide scaffold derivatives targeting the dipeptidyl peptidase-IV enzyme - PMC - NIH. (2014). Retrieved from [Link]

-

(a) Pathway for the preparation of N, N-diethyl-3-methyl-4-nitrobenzamide. Reproduced with permission from. Copyright 2016, Taylor & Francis - ResearchGate. (n.d.). Retrieved from [Link]

-

Synthesis of 4-Amino-N-[2 (diethylamino)Ethyl]Benzamide Tetraphenylborate Ion-Associate Complex: Characterization, Antibacterial and Computational Study - NIH. (2023). Retrieved from [Link]

-

(PDF) Synthesis of 4-Amino-N-[2 (diethylamino)Ethyl]Benzamide Tetraphenylborate Ion-Associate Complex: Characterization, Antibacterial and Computational Study - ResearchGate. (2023). Retrieved from [Link]

-

4-Amino-N,N,N-trimethylbenzenaminium chloride hydrochloride | C9H16Cl2N2 | CID 20434182 - PubChem. (n.d.). Retrieved from [Link]

-

(PDF) 4-aminoquinolines: An Overview of Antimalarial Chemotherapy - ResearchGate. (2016). Retrieved from [Link]

-

3-amino-N-(4-methylphenyl)benzamide | C14H14N2O | CID 766593 - PubChem. (n.d.). Retrieved from [Link]

-

4-Aminoquinoline: a comprehensive review of synthetic strategies - PMC - PubMed Central. (2025). Retrieved from [Link]

- [PDF] 4-Aminoquinolines: Chloroquine, Amodiaquine and Next-Generation Analogues. (n.d.).

-

4-Aminoquinoline – Knowledge and References - Taylor & Francis. (n.d.). Retrieved from [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. chemscene.com [chemscene.com]

- 3. scbt.com [scbt.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. researchgate.net [researchgate.net]

- 6. EP0213572B1 - 3-and 4-amino-n(alkyl phenyl) benzamide compounds and composition containing same as anticonvulsant drugs - Google Patents [patents.google.com]

- 7. Pharmacological effects of enantiomers of 4-amino-N-(alpha-methylbenzyl)benzamide, a chemically novel anticonvulsant - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. mdpi.com [mdpi.com]

- 10. Synthesis and Biological Activity of Benzamides Substituted with Pyridine-Linked 1,2,4-Oxadiazole - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Synthesis, Biological Evaluation, and Molecular Modeling Study of Substituted Benzyl Benzamides as CETP Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Novel N-substituted aminobenzamide scaffold derivatives targeting the dipeptidyl peptidase-IV enzyme - PMC [pmc.ncbi.nlm.nih.gov]

- 13. 4-Aminobenzamide, C7H8N2O, 2835-68-9, Para Amino Benzamide; P-Aminobenzoic Acid Amide [mallakchemicals.com]

- 14. 4-氨基苯甲酰胺 98% | Sigma-Aldrich [sigmaaldrich.com]

- 15. oxfordlabfinechem.com [oxfordlabfinechem.com]

- 16. tcichemicals.com [tcichemicals.com]

An In-depth Technical Guide to the Synthesis of 4-Amino-N,N,3-trimethylbenzamide Hydrochloride

This guide provides a comprehensive, technically detailed pathway for the synthesis of 4-Amino-N,N,3-trimethylbenzamide hydrochloride, a key chemical intermediate. The synthesis is presented with a focus on the underlying chemical principles, providing researchers, scientists, and drug development professionals with a robust framework for its preparation. The described protocols are designed to be self-validating, with in-depth explanations for each experimental choice.

Introduction and Strategic Overview

4-Amino-N,N,3-trimethylbenzamide hydrochloride is a substituted benzamide with potential applications in medicinal chemistry and materials science. Its structure, featuring a dimethylamide group and amino and methyl substituents on the aromatic ring, makes it a versatile scaffold for further chemical modification.

The synthetic strategy outlined herein follows a logical and efficient pathway, commencing with a commercially available starting material, 4-methyl-3-nitrobenzoic acid. The core of this synthesis involves a three-step process:

-

Amidation: Conversion of the carboxylic acid to the corresponding N,N-dimethylamide.

-

Reduction: Selective reduction of the nitro group to an amine.

-

Salt Formation: Conversion of the resulting amine to its hydrochloride salt to improve stability and solubility.

This approach is advantageous as it utilizes well-established chemical transformations and readily available reagents.

Detailed Synthesis Pathway

Step 1: Synthesis of N,N,3-trimethyl-4-nitrobenzamide

The initial step involves the amidation of 4-methyl-3-nitrobenzoic acid. A common and effective method for this transformation is the conversion of the carboxylic acid to its corresponding acid chloride, followed by reaction with dimethylamine.

Causality of Experimental Choices:

-

Thionyl Chloride (SOCl₂): Thionyl chloride is a preferred reagent for converting carboxylic acids to acid chlorides due to its efficiency and the formation of gaseous byproducts (SO₂ and HCl), which are easily removed from the reaction mixture, driving the reaction to completion.

-

Dimethylamine: As the desired product is an N,N-dimethylamide, dimethylamine is the requisite nucleophile. It is often used as a solution in a suitable solvent like THF or as a gas.

-

Base (e.g., Triethylamine or Pyridine): The reaction of the acid chloride with dimethylamine generates hydrochloric acid as a byproduct. A non-nucleophilic base is essential to neutralize this acid, preventing the protonation of the dimethylamine and allowing the reaction to proceed efficiently.

Experimental Protocol:

-

Acid Chloride Formation: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend 4-methyl-3-nitrobenzoic acid (1.0 eq) in an excess of thionyl chloride (SOCl₂) (e.g., 5-10 eq).

-

Add a catalytic amount of N,N-dimethylformamide (DMF).

-

Heat the mixture to reflux (approximately 76 °C) for 2-3 hours. The reaction progress can be monitored by the cessation of gas evolution (SO₂ and HCl).

-

After completion, remove the excess thionyl chloride under reduced pressure. The crude 4-methyl-3-nitrobenzoyl chloride is typically used in the next step without further purification.

-

Amidation: Dissolve the crude 4-methyl-3-nitrobenzoyl chloride in an anhydrous aprotic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF) under an inert atmosphere (e.g., nitrogen or argon).

-

Cool the solution to 0 °C in an ice bath.

-

Add a non-nucleophilic base, such as triethylamine (1.2 eq).

-

Slowly add a solution of dimethylamine (1.5 eq) in THF or bubble dimethylamine gas through the solution while maintaining the temperature at 0 °C.

-

Allow the reaction mixture to warm to room temperature and stir for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction with water. Transfer the mixture to a separatory funnel and wash sequentially with saturated aqueous sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude N,N,3-trimethyl-4-nitrobenzamide.

-

Purify the crude product by flash column chromatography on silica gel or recrystallization to obtain the pure product.

Data Summary: N,N,3-trimethyl-4-nitrobenzamide

| Property | Value |

| Molecular Formula | C₁₀H₁₂N₂O₃ |

| Molecular Weight | 208.22 g/mol |

| Appearance | Pale yellow solid |

| Purity (Typical) | >95% |

Step 2: Synthesis of 4-Amino-N,N,3-trimethylbenzamide

The second step is the reduction of the nitro group of N,N,3-trimethyl-4-nitrobenzamide to an amino group. A variety of reducing agents can be employed for this transformation; however, catalytic hydrogenation is a clean and efficient method.

Causality of Experimental Choices:

-

Catalytic Hydrogenation: This method is highly selective for the reduction of nitro groups in the presence of other functional groups like amides. Palladium on carbon (Pd/C) is a commonly used and effective catalyst for this purpose[1].

-

Solvent: Ethanol or methanol are suitable solvents for the hydrogenation as they readily dissolve the starting material and are compatible with the reaction conditions.

Experimental Protocol:

-

In a hydrogenation vessel (e.g., a Parr shaker), dissolve N,N,3-trimethyl-4-nitrobenzamide (1.0 eq) in a suitable solvent such as ethanol.

-

Add a catalytic amount of 10% palladium on carbon (Pd/C) (typically 5-10% by weight of the starting material).

-

Seal the vessel and purge with hydrogen gas.

-

Pressurize the vessel with hydrogen gas (typically 40-50 psi) and shake or stir the mixture at room temperature.

-

Monitor the reaction progress by TLC or by observing the cessation of hydrogen uptake. The reaction is typically complete within 2-4 hours.

-

Upon completion, carefully vent the hydrogen gas and purge the vessel with an inert gas like nitrogen.

-

Filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst.

-

Wash the Celite pad with the reaction solvent.

-

Concentrate the filtrate under reduced pressure to yield the crude 4-Amino-N,N,3-trimethylbenzamide. The product is often pure enough for the next step, but can be purified by recrystallization if necessary.

Data Summary: 4-Amino-N,N,3-trimethylbenzamide

| Property | Value |

| Molecular Formula | C₁₀H₁₄N₂O |

| Molecular Weight | 178.23 g/mol |

| Appearance | Off-white to light brown solid |

| Purity (Typical) | >98% |

Step 3: Synthesis of 4-Amino-N,N,3-trimethylbenzamide Hydrochloride

The final step is the formation of the hydrochloride salt of 4-Amino-N,N,3-trimethylbenzamide. This is achieved by treating the free amine with hydrochloric acid. The hydrochloride salt is generally more stable, crystalline, and easier to handle than the free base.

Causality of Experimental Choices:

-

Hydrochloric Acid: HCl is used to protonate the basic amino group, forming the corresponding ammonium salt. Using a solution of HCl in an organic solvent like isopropanol or diethyl ether allows for the precipitation of the salt, facilitating its isolation.

Experimental Protocol:

-

Dissolve the crude or purified 4-Amino-N,N,3-trimethylbenzamide in a minimal amount of a suitable organic solvent such as isopropanol or diethyl ether.

-

Cool the solution in an ice bath.

-

Slowly add a solution of hydrochloric acid in isopropanol or diethyl ether (e.g., 2 M) dropwise with stirring until the pH of the solution is acidic (test with pH paper).

-

A precipitate of the hydrochloride salt should form.

-

Continue stirring in the ice bath for 30 minutes to ensure complete precipitation.

-

Collect the solid by vacuum filtration and wash with a small amount of cold diethyl ether.

-

Dry the solid under vacuum to obtain the final product, 4-Amino-N,N,3-trimethylbenzamide hydrochloride.

Data Summary: 4-Amino-N,N,3-trimethylbenzamide Hydrochloride

| Property | Value |

| Molecular Formula | C₁₀H₁₅ClN₂O |

| Molecular Weight | 214.69 g/mol |

| Appearance | White to off-white crystalline solid |

| Purity (Typical) | >99% |

Visualizations

Synthesis Pathway Diagram

Caption: Step-by-step experimental workflow for the synthesis.

Conclusion

This guide has detailed a reliable and efficient synthetic pathway for the preparation of 4-Amino-N,N,3-trimethylbenzamide hydrochloride. By providing a thorough explanation of the chemical principles and experimental procedures, this document serves as a valuable resource for researchers in the field of organic synthesis and drug discovery. The methodologies described are based on well-established reactions and can be adapted for the synthesis of related compounds.

References

-

Sathiya, S., et al. (2019). SYNTHESIS AND ANTIMICROBIAL ACTIVITY OF NOVEL 4- AMINO BENZAMIDE DERIVED 1,2,3 - TRIAZOLE LINKED PYRAZOLINES. Rasayan J. Chem., 12(4), 2260-2266. [Link]

- EP0213572B1 - 3-and 4-amino-n(alkyl phenyl) benzamide compounds and composition containing same as anticonvulsant drugs.

-

Scheme 1. Synthesis of the 4-amino-N-(4-nitrophenyl)benzamide... - ResearchGate. [Link]

-

(a) Pathway for the preparation of N, N-diethyl-3-methyl-4-nitrobenzamide... - ResearchGate. [Link]

Sources

An In-depth Technical Guide to 4-Amino-N,N,3-trimethylbenzamide Hydrochloride: A Versatile Scaffold for Chemical and Pharmaceutical Research

Abstract

This technical guide provides a comprehensive overview of 4-Amino-N,N,3-trimethylbenzamide hydrochloride, a substituted benzamide with potential applications in medicinal chemistry and materials science. While specific research on this hydrochloride salt is limited, this document consolidates available data on its free base form (CAS 953739-92-9) and leverages established knowledge of the broader benzamide class to offer expert insights into its chemical properties, a plausible synthetic route, and prospective applications. This guide is intended for researchers, scientists, and drug development professionals, providing a foundational understanding of this compound's potential as a building block in the synthesis of more complex molecular architectures.

Introduction and Chemical Identity

Substituted benzamides represent a significant class of compounds in pharmacology, with members exhibiting a wide range of biological activities, including antipsychotic, antiemetic, and antidepressant effects.[1][2] The therapeutic versatility of these molecules is derived from the diverse substitutions possible on the aromatic ring and the amide nitrogen, which modulate their interaction with various biological targets.[3]

4-Amino-N,N,3-trimethylbenzamide hydrochloride is the hydrochloride salt of the parent compound 4-Amino-N,N,3-trimethylbenzamide. The core structure features a benzamide scaffold with an amino group at the 4-position, a methyl group at the 3-position, and two methyl groups on the amide nitrogen. The hydrochloride salt form is anticipated to enhance the compound's solubility in aqueous media, a desirable characteristic for many biological and chemical applications.

Table 1: Chemical and Physical Properties of 4-Amino-N,N,3-trimethylbenzamide (Free Base)

| Property | Value | Source |

| CAS Number | 953739-92-9 | [4][5][6][7] |

| Molecular Formula | C₁₀H₁₄N₂O | [4] |

| Molecular Weight | 178.23 g/mol | [4] |

| Appearance | Solid (predicted) | |

| Topological Polar Surface Area | 46.3 Ų | [7] |

| Complexity | 191 | [7] |

| Hydrogen Bond Donor Count | 1 | [7] |

| Hydrogen Bond Acceptor Count | 2 | [7] |

| Rotatable Bond Count | 1 | [7] |

Plausible Synthesis and Manufacturing

Proposed Synthetic Pathway

The synthesis can be logically divided into the formation of the amide bond followed by the reduction of the nitro group and subsequent salt formation.

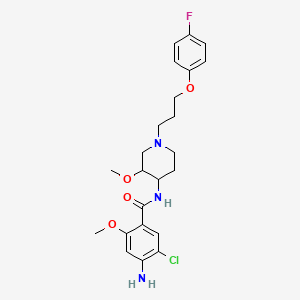

Caption: Proposed synthesis of 4-Amino-N,N,3-trimethylbenzamide hydrochloride.

Detailed Experimental Protocol (Inferred)

This protocol is a representation of a standard laboratory procedure for this type of synthesis and should be adapted and optimized as needed.

Step 1: Synthesis of 3-Methyl-4-nitrobenzoyl chloride

-

To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 3-methyl-4-nitrobenzoic acid (1.0 eq).

-

Add thionyl chloride (SOCl₂) (1.5 eq) and a catalytic amount of N,N-dimethylformamide (DMF).

-

Heat the reaction mixture to reflux (approximately 80 °C) for 2-3 hours. The reaction progress can be monitored by the cessation of gas evolution (HCl and SO₂).

-

After completion, remove the excess thionyl chloride under reduced pressure to yield the crude 3-methyl-4-nitrobenzoyl chloride, which can be used in the next step without further purification.

Step 2: Synthesis of N,N,3-Trimethyl-4-nitrobenzamide

-

Dissolve the crude 3-methyl-4-nitrobenzoyl chloride (1.0 eq) in an anhydrous aprotic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF) in a flask under an inert atmosphere.

-

Cool the solution to 0 °C in an ice bath.

-

Add a non-nucleophilic base such as triethylamine (Et₃N) or pyridine (1.2 eq).

-

Slowly add a solution of dimethylamine (2.0 M in THF or as a gas) (1.2 eq) to the stirred solution.

-

Allow the reaction to warm to room temperature and stir for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction with water and transfer to a separatory funnel.

-

Wash the organic layer sequentially with 1 M HCl, saturated aqueous sodium bicarbonate, and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

-

Purify the crude product by flash column chromatography on silica gel to obtain pure N,N,3-trimethyl-4-nitrobenzamide.

Step 3: Synthesis of 4-Amino-N,N,3-trimethylbenzamide

-

Dissolve N,N,3-trimethyl-4-nitrobenzamide (1.0 eq) in a suitable solvent such as ethanol or ethyl acetate.

-

Add a catalytic amount of palladium on carbon (10% Pd/C).

-

Subject the mixture to hydrogenation in a Parr apparatus under a hydrogen atmosphere (30-50 psi) until the uptake of hydrogen ceases.

-

Alternatively, the reduction can be achieved using a metal/acid combination, such as iron powder in the presence of hydrochloric or acetic acid, followed by basification.[10]

-

Filter the reaction mixture through a pad of Celite to remove the catalyst and concentrate the filtrate to yield 4-Amino-N,N,3-trimethylbenzamide.

Step 4: Formation of the Hydrochloride Salt

-

Dissolve the purified 4-Amino-N,N,3-trimethylbenzamide in a minimal amount of a suitable anhydrous solvent like diethyl ether or methanol.

-

Slowly add a solution of hydrochloric acid in diethyl ether or dioxane with stirring.

-

The hydrochloride salt will precipitate out of the solution.

-

Collect the precipitate by filtration, wash with cold diethyl ether, and dry under vacuum to yield 4-Amino-N,N,3-trimethylbenzamide hydrochloride.

Potential Applications in Research and Drug Development

The specific biological activity of 4-Amino-N,N,3-trimethylbenzamide hydrochloride has not been extensively reported. However, the substituted benzamide scaffold is a well-established pharmacophore.[11] Therefore, the potential applications of this compound can be inferred from its structural features and the known activities of related molecules.

-

CNS-active Agents: Many substituted benzamides act as antagonists at dopamine D2 and D3 receptors and serotonin 5-HT3 receptors, leading to their use as antipsychotics and antiemetics.[2] The substitution pattern on 4-Amino-N,N,3-trimethylbenzamide hydrochloride could be explored for its potential to modulate these receptors.

-

Antimicrobial Agents: The benzamide moiety is present in a number of compounds with antibacterial and antifungal activity.[12] Research has shown that novel 4-aminobenzamide derivatives can be synthesized and evaluated for their antimicrobial potential.

-

Anticancer Agents: Some benzamide derivatives have been investigated as histone deacetylase (HDAC) inhibitors, which are a promising class of anticancer agents.[1]

-

Chemical Probe and Building Block: The primary amino group and the benzamide core make this molecule a versatile intermediate for the synthesis of more complex target molecules through reactions such as diazotization, acylation, and alkylation.

Analytical Methodologies

The characterization and quality control of 4-Amino-N,N,3-trimethylbenzamide hydrochloride would rely on standard analytical techniques used in organic and pharmaceutical chemistry.[13]

High-Performance Liquid Chromatography (HPLC)

A reverse-phase HPLC method would be suitable for assessing the purity of the compound and for monitoring reaction progress.

Table 2: Representative HPLC Method Parameters

| Parameter | Recommended Conditions |

| Column | C18, 4.6 x 150 mm, 5 µm |

| Mobile Phase A | 0.1% Trifluoroacetic acid (TFA) in Water |

| Mobile Phase B | 0.1% TFA in Acetonitrile |

| Gradient | 10-90% B over 20 minutes |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 254 nm |

| Injection Volume | 10 µL |

| Sample Preparation | Dissolve sample in a 50:50 mixture of water and acetonitrile to a concentration of 1 mg/mL. |

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are essential for the structural elucidation of the final compound and its synthetic intermediates.[13]

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons (with a splitting pattern influenced by the amino and methyl substituents), the two N-methyl groups (which may be equivalent or non-equivalent depending on the rotational barrier around the C-N amide bond), the aromatic methyl group, and the amino protons.

-

¹³C NMR: The carbon NMR spectrum will provide signals for each unique carbon atom, with the carbonyl carbon of the amide appearing in the characteristic downfield region (around 165-175 ppm).

Caption: A typical analytical workflow for the characterization of a synthesized compound.

Safety and Handling

The safety data for 4-Amino-N,N,3-trimethylbenzamide hydrochloride is not explicitly available. However, the safety data sheet for the free base provides important handling information. The compound is classified as harmful if swallowed or inhaled, and it causes skin and serious eye irritation.

Hazard Statements (for free base):

-

H302: Harmful if swallowed.

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.

Precautionary Measures:

-

Personal Protective Equipment (PPE): Wear protective gloves, clothing, eye protection, and face protection.

-

Engineering Controls: Use only outdoors or in a well-ventilated area.

-

Handling: Avoid breathing dust, fumes, gas, mist, vapors, or spray. Wash skin thoroughly after handling.

-

First Aid: In case of contact with eyes, rinse cautiously with water for several minutes. If inhaled, remove the person to fresh air and keep comfortable for breathing. If swallowed, call a poison center or doctor if you feel unwell.

Conclusion

4-Amino-N,N,3-trimethylbenzamide hydrochloride is a chemical entity with significant potential as a building block in medicinal chemistry and other areas of organic synthesis. While direct experimental data on this specific salt is scarce, this guide provides a robust framework for its synthesis, characterization, and potential applications by drawing on established chemical principles and the known pharmacology of the substituted benzamide class. As with any research chemical for which toxicological properties have not been fully investigated, it should be handled with appropriate care and by qualified personnel. Further research into the biological activity of this compound is warranted to fully explore its therapeutic potential.

References

- BenchChem. (2025). Potential Therapeutic Applications of Substituted Benzamides: A Technical Guide.

- Walsh Medical Media. (2016). Pharmacological Potential of Benzamide Analogues and their Uses in Medicinal Chemistry.

- Google Patents. (n.d.). CN100358864C - Preparation method of 4-aminobenzoyl-N-(4-aminobenzoyl) amine.

-

PubMed. (2003). The substituted benzamides and their clinical potential on dysthymia and on the negative symptoms of schizophrenia. Retrieved from [Link]

- BenchChem. (2025). Synthesis of "Benzamide, N,N,4-trimethyl-" from 4-methylbenzoyl chloride.

-

Arctom. (n.d.). 4-Amino-N,N,3-trimethylbenzamide. Retrieved from [Link]

-

Angene Chemical. (n.d.). 4-amino-N,N,3-trimethylbenzamide. Retrieved from [Link]

-

ResearchGate. (n.d.). Scheme 1. Synthesis of the 4-amino-N-(4-nitrophenyl)benzamide.... Retrieved from [Link]

-

ResearchGate. (2025). Pharmacological Potential of Benzamide Analogues and their Uses in Medicinal Chemistry | Request PDF. Retrieved from [Link]

-

PubMed. (2007). Synthesis, antimicrobial, and QSAR studies of substituted benzamides. Retrieved from [Link]

- Patsnap. (n.d.). Preparation method of 4-aminobenzoyl-N-(4-aminobenzoyl) amine.

- Google Patents. (n.d.). CN104193646A - Preparation method of p-aminobenzamide.

- Google Patents. (n.d.). CN104193646B - Preparation method of p-aminobenzamide.

- An experimental handbook for pharmaceutical organic chemistry-i. (n.d.).

- Google Patents. (n.d.). CN101585781B - Preparing method of N, N-dimethylbenzamide.

-

PubChem. (n.d.). 4-Amino-N,N,N-trimethylbenzenaminium chloride hydrochloride. Retrieved from [Link]

-

ResearchGate. (2021). Control experiments. Reagents: benzyl chloride/N,N‐dimethylbenzylamine.... Retrieved from [Link]

- Google Patents. (n.d.). CN101585781A - Preparing method of N, N-dimethylbenzamide.

-

PubMed. (2011). HPLC method for identification and quantification of benzimidazole derivatives in antiparasitic drugs. Retrieved from [Link]

- BenchChem. (2025). Application Note: 1H and 13C NMR Characterization of Benzamides for Pharmaceutical Research and Development.

-

National Institutes of Health. (2025). Comparative Analysis of Benchtop NMR and HPLC‐UV for Illicit Drug Mixtures. Retrieved from [Link]

-

RSC Publishing. (2025). Enantiodifferentiation of chiral hydroxy acids via 19 F NMR. Retrieved from [Link]

-

Korea Science. (n.d.). 1 H-NMR and HPLC analysis on the chiral discrimination of β-blockers using (S)-2-tert-butyl-2-methyl-1,3-benzodioxole-4-carboxylic acid. Retrieved from [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. The substituted benzamides and their clinical potential on dysthymia and on the negative symptoms of schizophrenia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. walshmedicalmedia.com [walshmedicalmedia.com]

- 4. chemscene.com [chemscene.com]

- 5. 953739-92-9 Cas No. | 4-Amino-N,N,3-trimethylbenzamide | Apollo [store.apolloscientific.co.uk]

- 6. arctomsci.com [arctomsci.com]

- 7. angenechemical.com [angenechemical.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. globalconference.info [globalconference.info]

- 10. CN100358864C - Preparation method of 4-aminobenzoyl-N-(4-aminobenzoyl) amine - Google Patents [patents.google.com]

- 11. researchgate.net [researchgate.net]

- 12. Synthesis, antimicrobial, and QSAR studies of substituted benzamides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. pdf.benchchem.com [pdf.benchchem.com]

4-Amino-N,N,3-trimethylbenzamide hydrochloride CAS number information

An In-depth Technical Guide to 4-Amino-N,N,3-trimethylbenzamide hydrochloride

Authored by: Gemini, Senior Application Scientist

Introduction

Chemical and Physical Properties

The physicochemical properties of a compound are critical for its application in research and development, influencing factors such as solubility, stability, and bioavailability. The properties of 4-Amino-N,N,3-trimethylbenzamide and its hydrochloride salt are summarized below.

| Property | Value (Free Base) | Value (Hydrochloride Salt) | Reference/Note |

| CAS Number | 953739-92-9 | Not readily available | [3] |

| Molecular Formula | C₁₀H₁₄N₂O | C₁₀H₁₅ClN₂O | |

| Molecular Weight | 178.23 g/mol | 214.69 g/mol | Calculated |

| Appearance | Likely a solid | Likely a crystalline solid | Based on similar compounds |

| Solubility | Soluble in organic solvents | Expected to have increased aqueous solubility | General property of hydrochloride salts |

| SMILES Code | O=C(N(C)C)C1=CC=C(N)C(C)=C1 | O=C(N(C)C)C1=CC=C(N)C(C)=C1.[H]Cl | [4] |

Synthesis of 4-Amino-N,N,3-trimethylbenzamide hydrochloride

The synthesis of 4-Amino-N,N,3-trimethylbenzamide hydrochloride can be approached through a multi-step process starting from a commercially available substituted toluene. A plausible synthetic route involves nitration, oxidation, conversion to an acyl chloride, amidation, and finally, reduction of the nitro group followed by salt formation.

Experimental Protocol

Step 1: Nitration of 2-Nitrotoluene A mixture of nitric acid and sulfuric acid is used to introduce a nitro group onto the toluene ring. The directing effects of the existing methyl and nitro groups will favor the formation of 2,4-dinitrotoluene.

Step 2: Oxidation of the Methyl Group The methyl group of 2,4-dinitrotoluene is oxidized to a carboxylic acid using a strong oxidizing agent like potassium permanganate (KMnO₄) or chromic acid. This step yields 2,4-dinitrobenzoic acid.

Step 3: Formation of the Acyl Chloride The carboxylic acid is converted to the more reactive acyl chloride by treatment with thionyl chloride (SOCl₂) or oxalyl chloride. This prepares the molecule for the subsequent amidation reaction.

Step 4: Amidation with Dimethylamine The acyl chloride is reacted with dimethylamine to form the corresponding N,N-dimethylamide. This reaction is typically carried out in the presence of a base to neutralize the hydrochloric acid byproduct.

Step 5: Selective Reduction of the Nitro Group One of the nitro groups is selectively reduced to an amino group. This can be achieved using various reducing agents, such as iron powder in the presence of an acid or through catalytic hydrogenation. The nitro group para to the amide is generally more sterically accessible for reduction.

Step 6: Formation of the Hydrochloride Salt The resulting 4-Amino-N,N,3-trimethylbenzamide is dissolved in a suitable organic solvent, and a solution of hydrochloric acid in an organic solvent (e.g., HCl in diethyl ether or isopropanol) is added to precipitate the hydrochloride salt.

Synthetic Workflow Diagram

Sources

An In-depth Technical Guide to 4-Amino-N,N,3-trimethylbenzamide Hydrochloride: Synthesis, Characterization, and Historical Context

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 4-Amino-N,N,3-trimethylbenzamide hydrochloride, a substituted benzamide of interest in medicinal chemistry. Due to the limited direct historical information on this specific molecule, this document synthesizes established principles of organic chemistry and draws parallels from closely related, well-documented benzamide derivatives to propose a logical synthesis pathway and discuss its potential significance. We will delve into the historical context of aminobenzamides, detail a plausible synthetic route with step-by-step protocols, and provide methods for characterization, thereby offering a foundational guide for researchers exploring this chemical space.

Introduction: The Significance of the Benzamide Scaffold

Benzamides are a class of organic compounds characterized by a benzene ring attached to an amide functional group. This structural motif is a cornerstone in medicinal chemistry, appearing in a wide array of pharmaceuticals with diverse therapeutic applications. The versatility of the benzamide scaffold allows for fine-tuning of its physicochemical and pharmacological properties through various substitutions on the aromatic ring and the amide nitrogen.

This guide will focus on a plausible synthetic pathway and characterization of 4-Amino-N,N,3-trimethylbenzamide hydrochloride, leveraging established methodologies for analogous compounds.

Proposed Synthesis of 4-Amino-N,N,3-trimethylbenzamide Hydrochloride

The synthesis of 4-Amino-N,N,3-trimethylbenzamide hydrochloride can be logically approached through a multi-step process starting from a readily available starting material, 3-methylbenzoic acid. The proposed pathway involves nitration, conversion to the acid chloride, amidation, and subsequent reduction of the nitro group, followed by salt formation.

Caption: Proposed synthetic pathway for 4-Amino-N,N,3-trimethylbenzamide hydrochloride.

Step 1: Nitration of 3-Methylbenzoic Acid

The initial step involves the nitration of 3-methylbenzoic acid to introduce a nitro group at the 4-position, yielding 3-methyl-4-nitrobenzoic acid. The methyl group is an ortho-, para-director, and while the carboxylic acid is a meta-director, the ortho-position to the methyl group is sterically hindered, favoring nitration at the para-position.

Experimental Protocol:

-

To a stirred solution of concentrated sulfuric acid, cool to 0-5 °C in an ice bath.

-

Slowly add 3-methylbenzoic acid in portions, ensuring the temperature does not exceed 10 °C.

-

Prepare a nitrating mixture of concentrated nitric acid and concentrated sulfuric acid.

-

Add the nitrating mixture dropwise to the reaction vessel, maintaining the temperature below 10 °C.

-

After the addition is complete, allow the reaction to stir at room temperature for several hours.

-

Pour the reaction mixture onto crushed ice to precipitate the product.

-

Filter the solid, wash with cold water until the washings are neutral, and dry to obtain 3-methyl-4-nitrobenzoic acid.

Step 2: Formation of the Acid Chloride

The carboxylic acid is converted to the more reactive acid chloride, 3-methyl-4-nitrobenzoyl chloride, using a chlorinating agent such as thionyl chloride (SOCl₂).

Experimental Protocol:

-

In a round-bottom flask equipped with a reflux condenser and a gas trap, combine 3-methyl-4-nitrobenzoic acid and an excess of thionyl chloride.

-

Add a catalytic amount of N,N-dimethylformamide (DMF).

-

Heat the mixture to reflux and maintain for 2-3 hours, or until the evolution of gas ceases.

-

Remove the excess thionyl chloride by distillation under reduced pressure to yield the crude 3-methyl-4-nitrobenzoyl chloride.

Step 3: Amidation with Dimethylamine

The acid chloride is then reacted with dimethylamine to form the corresponding N,N-dimethylamide, N,N,3-trimethyl-4-nitrobenzamide. This is a standard amidation reaction.[7]

Experimental Protocol:

-

Dissolve the crude 3-methyl-4-nitrobenzoyl chloride in an anhydrous aprotic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add a solution of dimethylamine (e.g., a 2M solution in THF) to the stirred reaction mixture. An excess of a non-nucleophilic base like triethylamine can be added to scavenge the HCl byproduct.[7]

-

Allow the reaction to warm to room temperature and stir for several hours.

-

Wash the reaction mixture with a saturated aqueous sodium bicarbonate solution, followed by brine.[7]

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo to obtain N,N,3-trimethyl-4-nitrobenzamide.

Step 4: Reduction of the Nitro Group

The nitro group is reduced to an amino group to yield 4-Amino-N,N,3-trimethylbenzamide. A common method for this transformation is catalytic hydrogenation.[3]

Experimental Protocol:

-

Dissolve N,N,3-trimethyl-4-nitrobenzamide in a suitable solvent, such as ethanol or ethyl acetate.

-

Add a catalytic amount of palladium on carbon (5-10% Pd/C).

-

Subject the mixture to hydrogenation in a Parr apparatus under a hydrogen atmosphere (e.g., 40-50 psi) for several hours.[3]

-

Monitor the reaction by thin-layer chromatography (TLC) for the disappearance of the starting material.

-

Upon completion, filter the reaction mixture through a pad of celite to remove the catalyst.[3]

-

Evaporate the solvent under reduced pressure to yield 4-Amino-N,N,3-trimethylbenzamide.

Step 5: Hydrochloride Salt Formation

The final step is the formation of the hydrochloride salt to improve the compound's solubility and stability.

Experimental Protocol:

-

Dissolve the 4-Amino-N,N,3-trimethylbenzamide in a suitable solvent, such as diethyl ether or methanol.

-

Slowly add a solution of hydrochloric acid (e.g., ethereal HCl or concentrated HCl in methanol) with stirring.

-

The hydrochloride salt will precipitate out of the solution.

-

Filter the solid, wash with a small amount of cold solvent, and dry under vacuum to obtain 4-Amino-N,N,3-trimethylbenzamide hydrochloride.

Characterization

The identity and purity of the synthesized compound should be confirmed using a suite of analytical techniques.

| Technique | Expected Observations |

| ¹H NMR | Signals corresponding to the aromatic protons, the N-methyl protons (a singlet integrating to 6H), the aromatic methyl protons (a singlet integrating to 3H), and the amino protons (a broad singlet). |

| ¹³C NMR | Resonances for the aromatic carbons, the carbonyl carbon, the N-methyl carbons, and the aromatic methyl carbon. |

| Mass Spectrometry | A molecular ion peak corresponding to the mass of the free base. |

| Infrared (IR) Spectroscopy | Characteristic absorption bands for the N-H stretching of the primary amine, C=O stretching of the amide, and C-H stretching of the aromatic and methyl groups. |

| Elemental Analysis | The percentage composition of C, H, N, and Cl should be in agreement with the calculated values for the hydrochloride salt. |

Potential Applications and Future Directions

Given the pharmacological activities of related aminobenzamide derivatives, 4-Amino-N,N,3-trimethylbenzamide hydrochloride could be a candidate for screening in various biological assays. The structural features, including the 4-amino group and the N,N-dimethylamide, may confer interesting properties. For example, various substituted 4-aminobenzamides have been investigated for their potential as anticonvulsant agents.[3][8] Additionally, the benzamide scaffold is a known pharmacophore for HDAC inhibitors, which are a class of anti-cancer agents.[4][5][6]

Future research could involve:

-

Biological Screening: Evaluating the compound for anticonvulsant, anti-inflammatory, anti-cancer, or other pharmacological activities.

-

Structure-Activity Relationship (SAR) Studies: Synthesizing and testing analogs with modifications to the substitution pattern on the aromatic ring and the amide nitrogen to optimize activity.

-

Mechanism of Action Studies: If biological activity is identified, further experiments to elucidate the underlying molecular mechanism would be warranted.

Conclusion

While the specific discovery and history of 4-Amino-N,N,3-trimethylbenzamide hydrochloride are not well-documented, a plausible and efficient synthesis can be designed based on established chemical principles and literature precedents for similar compounds. This guide provides a detailed, step-by-step methodology for its synthesis and characterization, offering a solid foundation for researchers interested in exploring this and related molecules. The rich history of the aminobenzamide scaffold in medicinal chemistry suggests that this compound may hold untapped potential as a lead for drug discovery.

References

-

Synthesis of 4-Amino-N-[2 (diethylamino)Ethyl]Benzamide Tetraphenylborate Ion-Associate Complex: Characterization, Antibacterial and Computational Study. MDPI. [Link]

-

Synthesis of 4-Amino-N-[2 (diethylamino)Ethyl]Benzamide Tetraphenylborate Ion-Associate Complex: Characterization, Antibacterial and Computational Study. National Institutes of Health. [Link]

-

SYNTHESIS AND ANTIMICROBIAL ACTIVITY OF NOVEL 4- AMINO BENZAMIDE DERIVED 1,2,3 - TRIAZOLE LINKED PYRAZOLINES. Rasayan Journal of Chemistry. [Link]

- Synthesis method of 3-amino-4-chloro-N-(3-chloro-2-methylphenyl)benzamide.

- 3-and 4-amino-n(alkyl phenyl) benzamide compounds and composition containing same as anticonvulsant drugs.

-

Synthesis of 3-Amino-4-substituted Monocyclic ß-Lactams—Important Structural Motifs in Medicinal Chemistry. MDPI. [Link]

- Novel 4-amino-n-hydroxy-benzamides as hdac inhibitors for the treatment of cancer.

-

N-{[(4-Nitrophenyl)amino]methyl}benzamide. ResearchGate. [Link]

-

Pharmacological Effects of Enantiomers of 4-amino-N-(alpha-methylbenzyl)benzamide, a Chemically Novel Anticonvulsant. PubMed. [Link]

-

Reduced amide bond peptidomimetics. (4S)-N-(4-amino-5-[aminoakyl]aminopentyl)-N'-nitroguanidines, potent and highly selective inhibitors of neuronal nitric oxide synthase. PubMed. [Link]

-

Ar-42. PubChem. [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. Synthesis of 4-Amino-N-[2 (diethylamino)Ethyl]Benzamide Tetraphenylborate Ion-Associate Complex: Characterization, Antibacterial and Computational Study - PMC [pmc.ncbi.nlm.nih.gov]

- 3. EP0213572B1 - 3-and 4-amino-n(alkyl phenyl) benzamide compounds and composition containing same as anticonvulsant drugs - Google Patents [patents.google.com]

- 4. EP2665706B1 - Novel 4-amino-n-hydroxy-benzamides as hdac inhibitors for the treatment of cancer - Google Patents [patents.google.com]

- 5. Buy N-(4-methylbenzyl)-3-[(methylsulfonyl)amino]benzamide (EVT-4570613) [evitachem.com]

- 6. Ar-42 | C18H20N2O3 | CID 6918848 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. Pharmacological effects of enantiomers of 4-amino-N-(alpha-methylbenzyl)benzamide, a chemically novel anticonvulsant - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to the Theoretical Properties of 4-Amino-N,N,3-trimethylbenzamide Hydrochloride

Abstract

This technical guide provides a comprehensive examination of the theoretical and predicted properties of 4-Amino-N,N,3-trimethylbenzamide hydrochloride, a substituted benzamide of interest in medicinal chemistry and drug development. While empirical data on this specific hydrochloride salt is sparse in public literature, this document leverages established computational methodologies and structure-activity relationships from analogous compounds to construct a robust theoretical profile. The guide covers physicochemical properties, predictive spectroscopic analysis, a proposed computational workflow for property determination, a viable synthetic route, and a discussion of potential pharmacological relevance. This document is intended for researchers, chemists, and drug development professionals requiring a foundational understanding of this compound for further investigation.

Molecular Structure and Identification

4-Amino-N,N,3-trimethylbenzamide is a disubstituted aniline derivative featuring a tertiary benzamide functional group. The hydrochloride salt is formed by the protonation of the primary amino group at the 4-position, which is the most basic site on the molecule. This protonation significantly influences the compound's solubility and handling characteristics.

-

IUPAC Name: 4-amino-N,N,3-trimethylbenzamide hydrochloride

-

Hydrochloride Salt Formula: C₁₀H₁₅ClN₂O

-

Hydrochloride Salt Molecular Weight: 214.69 g/mol

The core structure consists of a benzene ring with four substituents:

-

C1: The N,N-dimethylcarboxamide group, –C(=O)N(CH₃)₂.

-

C3: A methyl group, –CH₃.

-

C4: An amino group (protonated as –NH₃⁺ in the hydrochloride salt).

Figure 1. Chemical structure of 4-Amino-N,N,3-trimethylbenzamide Hydrochloride.

Predicted Physicochemical and Drug-Likeness Properties

The prediction of physicochemical properties is a cornerstone of modern drug discovery, allowing for the early assessment of a compound's potential pharmacokinetic profile (Absorption, Distribution, Metabolism, and Excretion - ADME).[3][4] These properties are calculated from the chemical structure of the free base using established algorithms.

The well-known Lipinski's Rule of Five provides a set of heuristics to evaluate the drug-likeness of a chemical compound and its likelihood of being an orally active drug.[5]

| Property | Predicted Value (Free Base) | Lipinski's Rule of Five Guideline | Significance in Drug Development |

| Molecular Weight | 178.23 g/mol | ≤ 500 Da | Influences absorption and diffusion across biological membranes.[5] |

| LogP (Octanol/Water) | ~1.5 - 2.5 | ≤ 5 | Measures lipophilicity, which affects solubility, permeability, and metabolic stability.[3] |

| Hydrogen Bond Donors | 1 (from -NH₂) | ≤ 5 | Impacts binding affinity to targets and aqueous solubility.[5] |

| Hydrogen Bond Acceptors | 2 (from C=O, -NH₂) | ≤ 10 | Affects solubility and the formation of interactions with biological targets.[5] |

| Topological Polar Surface Area | ~55 Ų | < 140 Ų | Correlates with passive molecular transport through membranes and blood-brain barrier penetration.[4] |

| Rotatable Bonds | 2 | ≤ 10 | Influences conformational flexibility and binding entropy. |

| pKa (Basic) | ~4.0 - 5.0 (for Ar-NH₂) | N/A | Determines the ionization state at physiological pH, impacting solubility and receptor interaction. |

Note: LogP and pKa values are estimates based on structurally similar compounds and common computational models. Actual values require experimental determination.

Theoretical Spectroscopic Profile

Predictive spectroscopy provides a theoretical fingerprint for a molecule, which is invaluable for its identification and characterization upon synthesis. The following profiles are based on the functional groups present in 4-Amino-N,N,3-trimethylbenzamide.

¹H NMR Spectroscopy

(Predicted for free base in CDCl₃, chemical shifts δ in ppm)

-

Aromatic Protons (2H): Two signals expected in the aromatic region (6.5-7.5 ppm). The proton at C5 (ortho to the amino group) would be shifted upfield, likely appearing as a doublet. The proton at C2 (ortho to the amide) would be further downfield, appearing as a singlet or narrow doublet.

-

Amino Protons (-NH₂, 2H): A broad singlet, typically between 3.5-4.5 ppm, whose position is highly dependent on solvent and concentration.

-

N,N-Dimethyl Protons (-N(CH₃)₂, 6H): A singlet around 3.0 ppm. Due to restricted rotation around the C-N amide bond, this signal may broaden or split into two distinct singlets at low temperatures.

-

Aryl Methyl Protons (-CH₃, 3H): A sharp singlet in the upfield region, likely around 2.2-2.4 ppm.

¹³C NMR Spectroscopy

(Predicted for free base in CDCl₃, chemical shifts δ in ppm)

-

Carbonyl Carbon (-C=O): The least shielded carbon, expected around 170-175 ppm.

-

Aromatic Carbons (6C): Six distinct signals expected between 115-150 ppm. The carbon attached to the amino group (C4) would be highly shielded (~145-150 ppm), while the carbon attached to the amide (C1) would be deshielded (~135-140 ppm).

-

N,N-Dimethyl Carbons (-N(CH₃)₂): One or two signals around 35-40 ppm.

-

Aryl Methyl Carbon (-CH₃): A signal in the upfield region, ~18-22 ppm.

IR Spectroscopy

(Predicted characteristic peaks, cm⁻¹)

-

N-H Stretch (Amine): Two distinct, sharp-to-medium peaks around 3350-3450 cm⁻¹ for the symmetric and asymmetric stretches of the primary amine.

-

C=O Stretch (Amide): A strong, sharp absorption band around 1630-1650 cm⁻¹, characteristic of a tertiary amide.

-

C-N Stretch: Absorptions in the 1200-1350 cm⁻¹ region.

-

C-H Aromatic/Aliphatic: Stretches just above and below 3000 cm⁻¹, respectively.

Computational Chemistry Workflow

Caption: A typical workflow for in silico prediction of molecular properties.

Workflow Explanation:

-

Structure Input: The process begins with a 2D representation of the molecule (e.g., SMILES string).

-

Geometry Optimization: A conformational search identifies low-energy 3D structures. These conformers are then optimized using Density Functional Theory (DFT) to find the most stable geometry.[8] This step is critical as many properties are conformation-dependent.[9]

-

Property Calculation: Using the optimized geometry, various properties are calculated. NMR chemical shifts are derived from shielding tensors, while physicochemical properties are calculated using specialized algorithms or quantitative structure-property relationship (QSPR) models.[10][11]

-

Analysis: The calculated data is compiled and, where possible, compared against experimental data for validation. For NMR, calculated shieldings are converted to chemical shifts and plotted to generate a simulated spectrum.[12]

Proposed Synthesis and Retrosynthetic Analysis

Substituted benzamides are commonly synthesized via the amidation of a corresponding benzoyl derivative.[13] The proposed synthesis for 4-Amino-N,N,3-trimethylbenzamide follows this established chemical logic.

Retrosynthetic Analysis

The key disconnection is at the amide bond, retro-synthetically yielding 4-amino-3-methylbenzoic acid and dimethylamine. The benzoic acid precursor itself can be derived from 3-methyl-4-nitrotoluene through oxidation and reduction steps.

Sources

- 1. 76765-68-9|3-Amino-N,N,4-trimethylbenzamide|BLD Pharm [bldpharm.com]

- 2. scbt.com [scbt.com]

- 3. Prediction of Drug-Like Properties - Madame Curie Bioscience Database - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Current Trends and Challenges in Drug-Likeness Prediction: Are They Generalizable and Interpretable? - PMC [pmc.ncbi.nlm.nih.gov]

- 6. youtube.com [youtube.com]

- 7. weforum.org [weforum.org]

- 8. Computational NMR Prediction: A Microreview [corinwagen.github.io]

- 9. books.rsc.org [books.rsc.org]

- 10. pubs.acs.org [pubs.acs.org]

- 11. Frontiers | Machine learning in computational NMR-aided structural elucidation [frontiersin.org]

- 12. acdlabs.com [acdlabs.com]

- 13. pdf.benchchem.com [pdf.benchchem.com]

Unlocking the Therapeutic Potential of 4-Amino-N,N,3-trimethylbenzamide hydrochloride: A Guide for Pioneering Research

Abstract